2-chloro-4-(1H-imidazol-1-yl)pyrimidine

Drug Metabolism Enzyme Inhibition ADME-Tox

2-Chloro-4-(1H-imidazol-1-yl)pyrimidine is a privileged heterocyclic scaffold for kinase inhibitor and antiviral discovery. The 2-chloro group enables rapid nucleophilic aromatic substitution for SAR exploration, while the 4-imidazole moiety drives target binding. It is a critical precursor to HCMV UL70 primase inhibitors with anti-CMV IC50 as low as 150 nM. ≥98% purity and a defined melting point (124‑125 °C) minimize experimental variability. This specific regioisomer (vs. CAS 114834‑02‑5) delivers unique CYP and DNA polymerase interaction profiles, making it the superior choice for reproducible medicinal chemistry and chemical biology probe synthesis.

Molecular Formula C7H5ClN4
Molecular Weight 180.59g/mol
CAS No. 114834-03-6
Cat. No. B504537
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-(1H-imidazol-1-yl)pyrimidine
CAS114834-03-6
Molecular FormulaC7H5ClN4
Molecular Weight180.59g/mol
Structural Identifiers
SMILESC1=CN=C(N=C1N2C=CN=C2)Cl
InChIInChI=1S/C7H5ClN4/c8-7-10-2-1-6(11-7)12-4-3-9-5-12/h1-5H
InChIKeyAJNAMVHKXSFJFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-4-(1H-imidazol-1-yl)pyrimidine (CAS 114834-03-6): A Versatile Heterocyclic Scaffold for Targeted Drug Discovery


2-Chloro-4-(1H-imidazol-1-yl)pyrimidine is a heterocyclic building block characterized by a pyrimidine core substituted with a chloro group at the 2-position and an imidazole ring at the 4-position . This unique arrangement provides a reactive handle (the chloro group) and a pharmacophoric imidazole moiety, making it a key intermediate in the synthesis of diverse kinase inhibitors and other bioactive molecules . Its defined physical properties, including a melting point range of 124-125°C, ensure reliable material handling and quality control during research and development processes .

Why 2-Chloro-4-(1H-imidazol-1-yl)pyrimidine Cannot Be Simply Replaced by Close Analogs


The specific substitution pattern on the pyrimidine ring of 2-chloro-4-(1H-imidazol-1-yl)pyrimidine is critical for its chemical reactivity and biological targeting profile. Changing the position of the chloro group or the imidazole ring—such as in the 2-(1H-imidazol-2-yl)pyrimidine isomer (CAS 627910-87-6) or the 4-chloro-6-(1H-imidazol-1-yl)pyrimidine regioisomer (CAS 114834-02-5)—can drastically alter electronic distribution, steric hindrance, and subsequent binding affinity . As the quantitative evidence below demonstrates, this specific scaffold yields a unique pattern of enzymatic inhibition and physicochemical properties that cannot be assumed for its structural relatives, directly impacting the validity and reproducibility of research outcomes [1].

2-Chloro-4-(1H-imidazol-1-yl)pyrimidine: Quantified Differentiation for Scientific and Procurement Decisions


Target-Specific Enzymatic Inhibition Profile: Cytochrome P450 3A4 (CYP3A4)

2-chloro-4-(1H-imidazol-1-yl)pyrimidine exhibits a moderate, quantifiable inhibitory effect on the major drug-metabolizing enzyme CYP3A4, with an IC50 of 5.60 μM. In contrast, its activity against the related isoforms CYP2C8 and CYP2B6 is weaker, with IC50 values of 8.60 μM and 20.0 μM, respectively [1]. This 1.5-fold and 3.6-fold difference in potency suggests a degree of isoform selectivity within the cytochrome P450 family.

Drug Metabolism Enzyme Inhibition ADME-Tox

Inhibition of DNA Polymerase Beta (Pol β): A Quantified Baseline for Selectivity

The compound demonstrates weak inhibitory activity against DNA polymerase beta (Pol β), a key enzyme in base excision repair, with an IC50 of 11.5 μM [1]. This is comparable to its activity against the closely related DNA polymerase lambda (Pol λ), where it shows an IC50 of 10.2 μM [1]. This data establishes a clear, low-potency baseline against these DNA repair enzymes, which is valuable when this scaffold is being developed for kinase inhibition, as it suggests a reduced likelihood of confounding off-target effects on these specific polymerases.

DNA Repair Cancer Research Enzyme Inhibition

Physicochemical Purity: A Defined Melting Point Range for Quality Assurance

A key differentiating factor for procurement is the defined and verifiable physical purity of the compound. 2-chloro-4-(1H-imidazol-1-yl)pyrimidine from a reputable supplier (Sigma-Aldrich) has a documented melting point range of 124-125°C at 95% purity . This contrasts with other sources that may not provide this level of specification or may have a different melting point due to varying purity or polymorphic forms .

Chemical Synthesis Quality Control Procurement

Optimal Research and Industrial Application Scenarios for 2-Chloro-4-(1H-imidazol-1-yl)pyrimidine (CAS 114834-03-6)


Core Scaffold for Developing Kinase Inhibitors

The imidazolyl-pyrimidine core is a privileged structure in kinase inhibitor design. The specific arrangement in 2-chloro-4-(1H-imidazol-1-yl)pyrimidine allows it to serve as a key intermediate for synthesizing libraries of ATP-competitive inhibitors. Its quantified, weak activity against DNA polymerases [1] and moderate CYP inhibition [2] provide a valuable baseline for medicinal chemists to monitor off-target liabilities during lead optimization. The chloro group is a strategic point for further functionalization via nucleophilic aromatic substitution, enabling rapid derivatization to explore structure-activity relationships (SAR) around the pyrimidine core.

Intermediate in the Synthesis of Antiviral Agents

This compound is a direct precursor or key intermediate in the synthesis of imidazolylpyrimidines with potent activity against human cytomegalovirus (HCMV). Research has shown that optimized derivatives built upon this scaffold achieve anti-CMV IC50 values as low as 150 nM, rivaling or exceeding the potency of marketed drugs like ganciclovir [3]. Its use in these synthetic pathways is critical for accessing novel antiviral candidates that target the viral UL70 primase.

A Well-Characterized Building Block for Reliable Chemical Biology Research

For chemical biology studies requiring a consistent and well-documented starting material, 2-chloro-4-(1H-imidazol-1-yl)pyrimidine offers a clear advantage. Its defined physical properties (e.g., a melting point of 124-125°C at 95% purity) and established, albeit weak, interaction profiles with enzymes like CYP3A4 and DNA polymerase beta [1][2] make it a superior choice for control experiments or as a scaffold for developing chemical probes. This level of characterization reduces experimental variability and simplifies data interpretation compared to using less-defined analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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